

# A Technical Guide to the Spectroscopic Profile of 4'-Bromobiphenyl-2-carboxylic Acid

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## Compound of Interest

Compound Name: 4'-Bromobiphenyl-2-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4'-Bromobiphenyl-2-carboxylic acid**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions with experimental data from closely related analogs to offer a robust analytical profile.

## Chemical Structure and Properties

- IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
- Molecular Formula:  $C_{13}H_9BrO_2$
- Molecular Weight: 277.11 g/mol
- CAS Number: 37174-65-5

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted  $^1H$  and  $^{13}C$  NMR data for **4'-Bromobiphenyl-2-carboxylic acid**, alongside experimental data for analogous compounds.

## 2.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic region (typically 7.0-8.5 ppm) will show complex splitting patterns due to coupling between adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).

Table 1: Predicted  $^1\text{H}$  NMR Data for **4'-Bromobiphenyl-2-carboxylic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12-13	br s	1H	-COOH
~8.0-8.2	d	1H	Aromatic H (ortho to COOH)
~7.2-7.8	m	7H	Aromatic H's

## 2.2. $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide information on each unique carbon environment in the molecule. The carbonyl carbon of the carboxylic acid will be a key diagnostic peak, appearing significantly downfield.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4'-Bromobiphenyl-2-carboxylic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	Carboxylic Acid Carbonyl (C=O)
~120-145	Aromatic and Quaternary Carbons

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4'-Bromobiphenyl-2-carboxylic acid** will be characterized by the vibrations of the carboxylic acid and the aromatic rings.

Table 3: Predicted IR Absorption Bands for **4'-Bromobiphenyl-2-carboxylic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid
~3050	Medium	Aromatic C-H stretch
1680-1710	Strong	C=O stretch of the carboxylic acid
1580-1600	Medium	Aromatic C=C stretch
1210-1320	Strong	C-O stretch of the carboxylic acid
~920	Broad	O-H bend of the carboxylic acid dimer
Below 900	Medium	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **4'-Bromobiphenyl-2-carboxylic acid**, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M<sup>+</sup>) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the <sup>79</sup>Br and <sup>81</sup>Br isotopes).

Table 4: Predicted Mass Spectrometry Data for **4'-Bromobiphenyl-2-carboxylic acid**

m/z	Assignment	Notes
276 & 278	$[M]^+$ , Molecular ion	Isotopic pattern characteristic of a monobrominated compound.
259 & 261	$[M-OH]^+$	Loss of a hydroxyl radical.
231 & 233	$[M-COOH]^+$	Loss of the carboxyl group.
152	$[M-Br-COOH]^+$	Loss of bromine and the carboxyl group, corresponding to the biphenyl cation.

## Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound like **4'-Bromobiphenyl-2-carboxylic acid**.

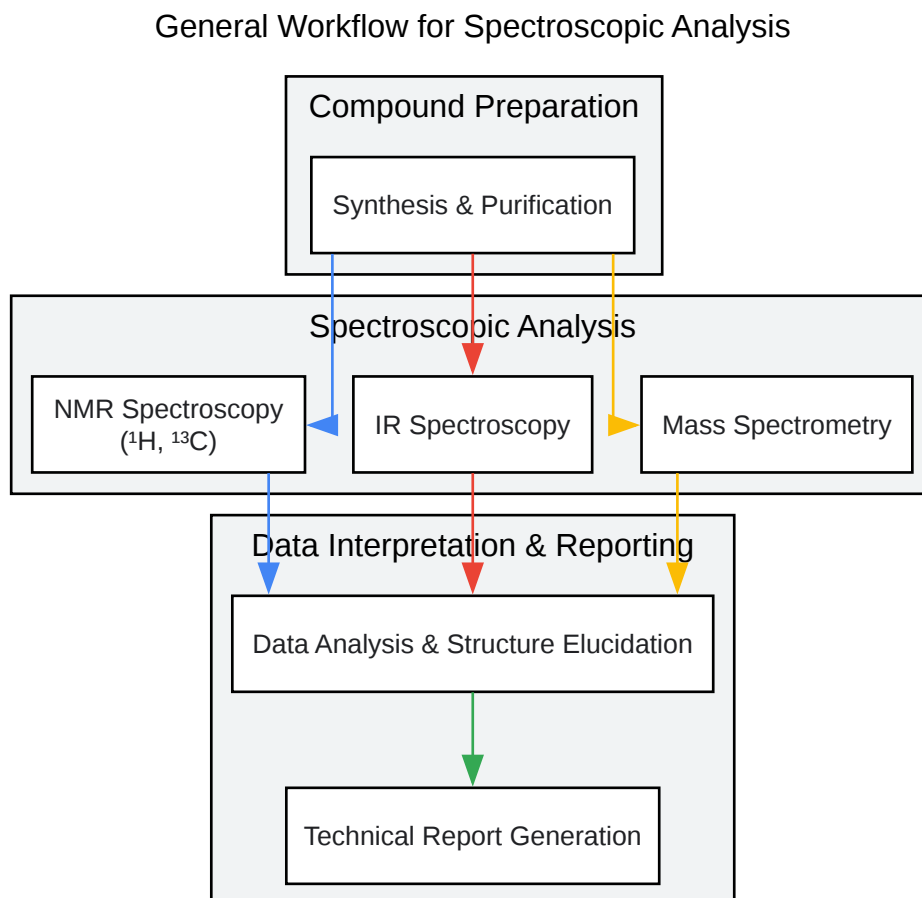
**5.1. NMR Spectroscopy** A sample of 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

**5.2. IR Spectroscopy** An IR spectrum could be obtained using an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

**5.3. Mass Spectrometry** Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, which is particularly useful for more polar molecules.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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